molecular formula C17H18N2O5 B6395082 5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid CAS No. 1261958-22-8

5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid

Cat. No.: B6395082
CAS No.: 1261958-22-8
M. Wt: 330.33 g/mol
InChI Key: LXUDVZLQUQUVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nicotinic acid core substituted with a Boc-protected aminophenyl group and a hydroxyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid typically involves multiple steps. One common approach starts with the preparation of 3-Boc-aminophenylboronic acid, which is then subjected to a Suzuki-Miyaura coupling reaction with 2-hydroxynicotinic acid. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The Boc-protected amine can be deprotected to reveal a free amine, which can then form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminophenyl)-2-hydroxynicotinic acid: Similar structure but without the Boc protection.

    5-(3-Methoxyphenyl)-2-hydroxynicotinic acid: Similar structure with a methoxy group instead of an amino group.

    5-(3-Nitrophenyl)-2-hydroxynicotinic acid: Similar structure with a nitro group instead of an amino group.

Uniqueness

The presence of the Boc-protected amine in 5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid makes it unique, as it allows for selective deprotection and subsequent reactions

Properties

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-12-6-4-5-10(7-12)11-8-13(15(21)22)14(20)18-9-11/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDVZLQUQUVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.